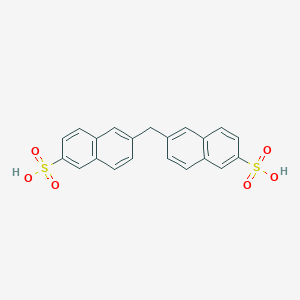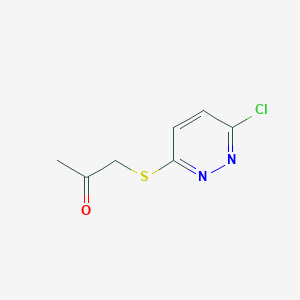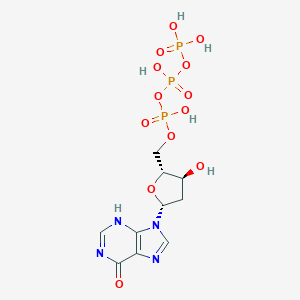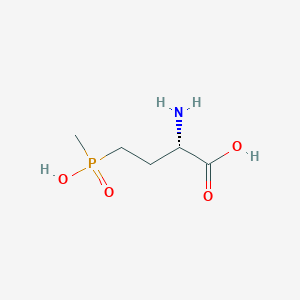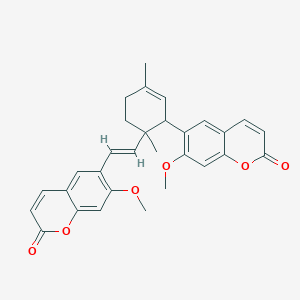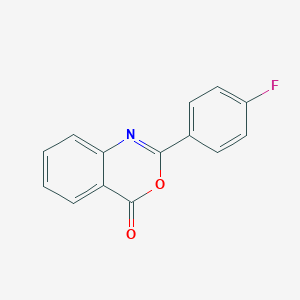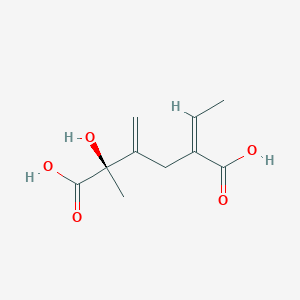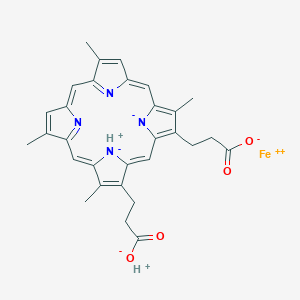
Deuteroheme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuteroheme: An Overview Deuteroheme is a type of heme molecule that contains a deuterium atom instead of a hydrogen atom at the C2 position of the porphyrin ring. This modification alters the physical and chemical properties of the heme molecule and can have significant implications for its biological function. In Synthesis Method Deuteroheme can be synthesized using a variety of methods, including the biosynthesis of heme in vivo and chemical synthesis in vitro. One common method involves the use of deuterated amino acids as precursors for heme synthesis. Another method involves the use of deuterated porphyrin precursors, which can be converted to deuteroheme through a series of chemical reactions. The synthesis of deuteroheme can be challenging due to the instability of the deuterium atom and the potential for isotope exchange with other hydrogen atoms in the environment. Scientific Research Application Deuteroheme has a wide range of scientific research applications, including the study of heme protein function and the development of new diagnostic and therapeutic tools. One major area of research involves the use of deuteroheme as a probe to study the mechanism of action of heme proteins. Deuteroheme can be used to selectively label heme proteins and track their movement and activity within cells. This can provide valuable insights into the role of heme proteins in various biological processes, including oxygen transport, electron transfer, and enzymatic catalysis. Mechanism of Action The mechanism of action of deuteroheme is similar to that of regular heme, but with some key differences. Deuteroheme can interact with proteins in the same way as regular heme, but the presence of the deuterium atom can alter the strength and specificity of these interactions. For example, deuteroheme may bind more tightly to certain proteins or be more resistant to degradation by enzymes. These subtle changes in heme protein function can have significant effects on cellular metabolism and physiology. Biochemical and Physiological Effects Deuteroheme has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects can include changes in cellular metabolism, alterations in gene expression, and modifications to protein function. For example, deuteroheme has been shown to alter the activity of enzymes involved in the biosynthesis of heme, leading to changes in the levels of heme and related molecules in cells. Deuteroheme can also affect the expression of genes involved in heme metabolism and oxygen transport, leading to changes in cellular physiology and function. Advantages and Limitations for Lab Experiments Deuteroheme has several advantages and limitations for use in lab experiments. One major advantage is that it can be used as a selective probe to study the function of heme proteins in cells and organisms. Deuteroheme can also be used to track the movement and activity of heme proteins in real-time, providing valuable insights into their function and regulation. However, deuteroheme can be challenging to synthesize and may be unstable in certain environments, which can limit its use in some experiments. Future Directions There are several future directions for research on deuteroheme, including the development of new methods for its synthesis and the exploration of its potential therapeutic applications. One area of research involves the use of deuteroheme as a diagnostic tool for detecting heme-related diseases, such as sickle cell anemia and porphyria. Another area of research involves the use of deuteroheme as a therapeutic agent for treating these and other heme-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of deuteroheme and its potential applications in various fields of science and medicine. Conclusion Deuteroheme is a unique and valuable tool for studying the function and regulation of heme proteins in cells and organisms. Its synthesis and use in lab experiments can provide valuable insights into the mechanisms of heme protein function and the role of heme in various biological processes. While there are some limitations to its use, deuteroheme has significant potential for a wide range of scientific research applications and future directions.
properties
CAS RN |
18922-88-8 |
|---|---|
Product Name |
Deuteroheme |
Molecular Formula |
C30H28FeN4O4 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C30H30N4O4.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
InChI Key |
QQYZTXBVPVYDJC-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |
Other CAS RN |
65238-89-3 |
synonyms |
deuteroheme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

